Evogliptin tartrate is a novel, oral antihyperglycemic drug []. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor [, , , ]. This classification places it within a group of drugs known for their ability to regulate blood glucose levels. In a research context, evogliptin tartrate serves as a valuable tool for investigating metabolic pathways, particularly those related to glucose homeostasis [, ].
Evogliptin tartrate functions as a DPP-4 inhibitor [, , , ]. DPP-4 is an enzyme involved in the breakdown of incretin hormones, such as glucagon-like peptide 1 (GLP-1) [, ]. By inhibiting DPP-4, evogliptin tartrate increases GLP-1 levels, leading to enhanced insulin release and improved glucose tolerance [, ]. This mechanism of action highlights its potential in regulating blood glucose levels.
Investigating Inflammatory Pain: Evogliptin tartrate has demonstrated anti-inflammatory and analgesic effects in animal models of inflammatory pain []. Studies suggest that it can reduce inflammatory cytokines like TNF-α and IL-1β, improve pain thresholds, and modulate neuronal excitability in the dorsal root ganglion []. These findings indicate its potential as a research tool for understanding and managing inflammatory pain conditions.
Drug Delivery System Optimization: Research has explored the use of evogliptin tartrate in developing advanced drug delivery systems [, , ]. This includes studies on bilayer and trilayer tablet formulations, investigating factors like compression pressure, surface roughness, and delamination to optimize drug release profiles [, ]. Such research is crucial for designing formulations that enhance drug efficacy and patient compliance.
Analytical Method Development: Several studies have focused on developing and validating accurate, precise, and robust analytical methods for quantifying evogliptin tartrate in pharmaceutical formulations and biological samples [, , , , , ]. These methods, including HPLC, RP-HPLC, and densitometric techniques, are essential for quality control, drug development, and pharmacokinetic studies.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7